gp100 280-9V
Description
Properties
sequence |
YLEPGPVTVP |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Molecular and Structural Determinants of Gp100 280 9v Antigenicity
Parent gp100 Protein: Genomic Origin and Precursor Processing Pathways
The glycoprotein (B1211001) 100 (gp100), also known as Premelanosome Protein (PMEL) or Pmel17, is a melanocyte-specific type I transmembrane glycoprotein encoded by the PMEL gene. genecards.org It is a non-mutated, self-antigen found in normal melanocytes and is also expressed in the majority of malignant melanomas. rupress.orgmdpi.com The gp100 protein plays a fundamental role in the biogenesis of melanosomes, the organelles responsible for melanin (B1238610) synthesis, by forming amyloidogenic fragments that assemble into fibrillar sheets, providing the structural framework for pigmentation. genecards.orgabcam.com Its expression on tumor cells makes it a key target for immunotherapy.
Proteasomal Processing of gp100 Precursors to Yield Epitopes
The generation of epitopes for presentation by Major Histocompatibility Complex (MHC) class I molecules is a critical step in the adaptive immune response against tumor cells. This process primarily involves the degradation of intracellular proteins by the proteasome, a multi-catalytic protease complex within the cytosol. kcl.ac.ukfrontiersin.org The gp100 protein is processed by the proteasome to generate a variety of peptide fragments. aai.orgaai.org These fragments can be the product of standard peptide-bond hydrolysis or, in some cases, a process known as proteasome-catalyzed peptide splicing (PCPS), which ligates non-contiguous fragments of the protein. kcl.ac.uk
The specific set of peptides produced can be influenced by different proteasome isoforms, such as the constitutive proteasome found in most cells and the immunoproteasome, which is typically expressed in immune cells or induced by inflammatory signals. kcl.ac.ukaai.org Research has also indicated that single amino acid substitutions within a protein sequence can significantly alter proteasomal cleavage patterns, thereby changing the pool of generated peptides available for antigen presentation. nih.govnih.gov
Role of Transporter Associated with Antigen Processing (TAP) in gp100 280-9V Generation
Following their generation in the cytosol, the peptide fragments are translocated into the endoplasmic reticulum (ER) lumen by the Transporter Associated with Antigen Processing (TAP). frontiersin.orgaai.orgnih.gov TAP is a heterodimeric transporter composed of TAP1 and TAP2 subunits, and it is a crucial component of the peptide-loading complex. frontiersin.orgnih.gov Within the ER, peptides may undergo further N-terminal trimming by aminopeptidases like ERAP1 and ERAP2 before being loaded onto nascent MHC class I molecules. frontiersin.orgaai.org
The efficiency of transport by TAP can be influenced by the peptide's sequence. rupress.org While the generation of some gp100-derived epitopes has been shown to occur independently of TAP, the conventional pathway for most class I antigens, including those derived from gp100, relies on this transporter to move from the cytosol into the ER for loading onto HLA molecules. rupress.orgaai.org
Peptide Sequence and Modifications of this compound
The specific amino acid sequence of a peptide determines its interaction with both MHC molecules and T-cell receptors (TCRs). Modifications to these sequences can be engineered to improve their immunological properties.
Wild-Type gp100 (280-288) Epitope Characteristics (YLEPGPVTA)
The native gp100 epitope corresponding to amino acids 280-288 is a nonamer with the sequence YLEPGPVTA. abcam.comaai.orgnih.gov This wild-type peptide is naturally processed and presented by melanoma cells, as it has been eluted from HLA-A*0201 molecules on their surface. nih.gov It is recognized by tumor-infiltrating lymphocytes (TILs) from melanoma patients, confirming its role as a natural T-cell epitope. mdpi.comnih.gov However, studies have shown that the YLEPGPVTA peptide exhibits relatively weak binding to the HLA-A2.1 molecule, which can limit its immunogenicity. nih.govaacrjournals.org
Altered Peptide Ligand: this compound (YLEPGPVTV)
To enhance the immune response against gp100, an altered peptide ligand (APL) was developed. This modified epitope, designated this compound, has the sequence YLEPGPVTV. aai.orgnih.govaai.org It is also known as a heteroclitic peptide, which is a peptide that has been modified to increase its affinity for MHC molecules. nih.govcardiff.ac.uk This specific modification has been shown to enhance the induction of melanoma-reactive cytotoxic T-lymphocytes (CTLs) in vitro. nih.gov
The key modification in this compound is the substitution of the amino acid at position 9 (P9), the C-terminus of the peptide. The native Alanine (B10760859) (A) was replaced with a Valine (V). google.com This change was strategically designed based on the binding motifs of HLA-A*0201.
Anchor Residue Optimization : The P9 position is a critical C-terminal anchor residue for peptides that bind to the HLA-A2 molecule. researchgate.net
Improved HLA-A2 Binding : Valine is considered an optimal amino acid for this anchor position, leading to a higher binding affinity for the HLA-A2 molecule compared to the original alanine. google.comresearchgate.net
Enhanced Complex Stability : The increased binding affinity results in a more stable peptide-MHC complex on the cell surface. google.com This enhanced stability is crucial because a longer-lasting complex is more likely to be recognized by a corresponding T-cell.
Preserved TCR Recognition : Importantly, this substitution was designed to increase MHC binding affinity without significantly altering the conformation of the epitope that is recognized by the T-cell receptor (TCR). cardiff.ac.ukgoogle.com This ensures that the T-cells activated by the modified peptide can still recognize and target tumor cells presenting the native YLEPGPVTA peptide.
Data Tables
Table 1: Peptide Sequence Comparison
| Feature | Wild-Type Epitope | Altered Peptide Ligand |
|---|---|---|
| Designation | gp100 (280-288) | This compound |
| Sequence | YLEPGPVTA | YLEPGPVTV |
| Modification | N/A | Alanine to Valine at Position 9 |
| Binding Affinity to HLA-A2 | Weaker | Enhanced google.comgoogle.com |
Table 2: Research Findings on gp100 Epitopes
| Finding | Epitope | Significance | Reference(s) |
|---|---|---|---|
| Naturally presented by melanoma cells | gp100 (280-288) - YLEPGPVTA | Confirms its role as a natural tumor antigen. | nih.gov |
| A to V substitution enhances HLA-A2 binding | This compound - YLEPGPVTV | Increases peptide-MHC complex stability, boosting immunogenicity. | google.comresearchgate.netgoogle.com |
| Induces stronger CTL responses in vitro | This compound - YLEPGPVTV | Demonstrates its potential as a more effective immunotherapeutic agent. | nih.gov |
Comparative Analysis of Immunogenicity Between Wild-Type and Altered Peptide Ligands
The native gp100 280-288 peptide, with the sequence YLEPGPVTA, is a naturally processed epitope recognized by tumor-infiltrating lymphocytes in melanoma patients. nih.govnih.gov However, its immunogenicity is often weak. To enhance the immune response, an altered peptide ligand (APL) was developed by substituting the C-terminal alanine at position 9 with a valine, creating this compound (YLEPGPVTV). nih.govpeptides.de This modification was designed to improve the peptide's binding affinity and stability with the Major Histocompatibility Complex (MHC) class I molecule, HLA-A*02:01. nih.gov
The this compound variant demonstrates superior immunogenicity compared to its wild-type counterpart. genscript.comaai.org Studies have shown that this enhanced immunogenicity is linked to its increased binding affinity for HLA-A2.1 and its ability to more effectively induce cytotoxic T lymphocyte (CTL) responses in vitro. nih.gov While the wild-type gp100 280 peptide has a relatively low binding affinity and a fast dissociation rate from HLA-A*02:01, the 280-9V variant exhibits a higher affinity and a slower off-rate, leading to a more substantial CD8+ T cell response. aai.org This enhanced stability of the peptide-MHC complex is a critical factor in its heightened immunogenicity. aai.org
Interestingly, CTLs raised against the modified this compound peptide can still recognize the wild-type gp100 peptide, a crucial feature for effective anti-tumor immunity. nih.gov However, the nature of the immune response can be complex. While some studies show that repeated stimulation with certain variant peptides can lead to T cell populations that lose reactivity with the parent peptide, this was not observed with this compound. aai.org In fact, dendritic cells loaded with the modified this compound peptide have been shown to be as effective as those loaded with the wild-type peptide in inducing immune and clinical responses in advanced melanoma patients, suggesting its potential in vaccine development. nih.govfrontiersin.org
The immunodominance of modified gp100 peptides, including this compound, has also been observed in the context of vitiligo, an autoimmune disease characterized by the destruction of melanocytes. nih.gov In Han Chinese vitiligo patients with the HLA-A*02:01 allele, CD8+ T cell reactivity was predominantly directed against modified gp100 peptides, including this compound. nih.gov
Table 1: Comparative Immunogenicity of gp100 Peptides
| Peptide | Sequence | Key Feature | Immunogenicity Profile |
|---|---|---|---|
| gp100 280-288 (wild-type) | YLEPGPVTA | Naturally processed epitope | Weak immunogenicity, low HLA-A*02:01 binding affinity, fast dissociation rate. nih.govaai.org |
| This compound | YLEPGPVTV | Alanine to Valine substitution at P9 | Enhanced immunogenicity, higher HLA-A*02:01 binding affinity, slower dissociation rate, induces robust CD8+ T cell responses cross-reactive with the wild-type peptide. genscript.comaai.orgnih.gov |
Major Histocompatibility Complex (MHC) Class I Presentation of this compound
The presentation of the this compound peptide by MHC class I molecules is a critical step in the activation of a specific T cell response. This process is highly specific to a particular HLA allele and is governed by the structural characteristics of the peptide-MHC complex.
The this compound peptide is presented by the HLA-A*02:01 allele, which is prevalent in a significant portion of the Caucasian population. nih.gov The modification at position 9 was specifically designed to improve its binding to this particular HLA molecule. nih.gov The substitution of alanine with valine at this anchor position enhances the stability of the peptide-MHC complex. nih.gov This increased stability is a key determinant of its enhanced immunogenicity, as a more stable complex is more likely to be recognized by T cells. aai.org
The binding of peptides to MHC class I molecules is a highly selective process, with specific "anchor" amino acid residues of the peptide fitting into corresponding pockets within the MHC binding groove. google.com For HLA-A02:01, the primary anchor residues are typically at positions 2 and 9 of the peptide. nih.gov The valine at position 9 in this compound serves as a more optimal anchor residue than the original alanine, leading to a more stable interaction. researchgate.netnih.gov This is supported by findings that the this compound peptide has a higher binding affinity for HLA-A02:01 compared to the wild-type peptide. genscript.comaai.org
The importance of specific amino acid substitutions is further highlighted by studies on other altered peptide ligands. For example, a substitution at position 3 of the gp100 280-288 peptide to alanine was found to abrogate T cell recognition, demonstrating the critical role of specific residues in T cell receptor (TCR) interaction. nih.govfrontiersin.orgresearchgate.net
Table 2: HLA-A*02:01 Binding Characteristics of gp100 Peptides
| Peptide | Sequence | Position 9 Residue | HLA-A*02:01 Binding Affinity | Dissociation Rate |
|---|---|---|---|---|
| gp100 280-288 (wild-type) | YLEPGPVTA | Alanine | Relatively Low aai.org | Fast aai.org |
| This compound | YLEPGPVTV | Valine | High genscript.comaai.org | Slow aai.org |
The three-dimensional structure of the this compound peptide in complex with the HLA-A*02:01 molecule provides a molecular basis for its enhanced immunogenicity.
The stability of the this compound/HLA-A02:01 complex is significantly influenced by the interactions of anchor residues with the MHC binding groove. researchgate.net The primary anchor residues for HLA-A02:01 are at positions 2 and 9 of the peptide. nih.gov In the case of this compound, the valine at position 9 (P9) plays a crucial role in anchoring the peptide within the binding groove. researchgate.net The larger, more hydrophobic side chain of valine compared to alanine is thought to create more favorable interactions within the F pocket of the HLA-A*02:01 molecule, thereby increasing the stability of the entire complex. researchgate.netnih.gov
While P9 is a primary anchor, other residues also contribute to the stability and recognition of the complex. The leucine (B10760876) at position 2 (P2) also serves as an anchor residue. google.com The central part of the peptide bulges out from the groove, making it accessible for TCR interaction. researchgate.net It is important to note that even modifications at anchor residues, which are buried within the MHC and not directly exposed to the TCR, can have unforeseen effects on TCR specificity. researchgate.net This underscores the complexity of the interactions governing T cell recognition and the importance of detailed structural and functional analyses in the design of altered peptide ligands for immunotherapy.
Immunobiology of T Cell Recognition of Gp100 280 9v
T-Cell Receptor (TCR) Engagement with gp100 280-9V/MHC Complexes
The initial step in the T-cell-mediated immune response against melanoma cells expressing gp100 is the engagement of the TCR with the this compound peptide presented by an MHC class I molecule, specifically HLA-A*02:01. nih.govresearchgate.net
The interaction between the TCR and the this compound/HLA-A*02:01 complex is a highly specific molecular recognition event. Structural studies, including X-ray crystallography, have provided detailed insights into this ternary complex. nih.govresearchgate.net The TCR positions itself centrally over the peptide-binding groove of the MHC molecule, with its complementary-determining region (CDR) loops making direct contact with both the peptide and the MHC alpha-helices. nih.govresearchgate.netplos.org
The ability of T-cells to distinguish between self and non-self, or in the case of cancer, altered-self, is determined by the specificity and avidity of the TCR.
The T-cell response against the gp100 280-288 epitope is polyclonal, meaning that T-cells with different TCRs can recognize the same peptide/MHC complex. nih.gov This diversity in the TCR repertoire is generated through the combinatorial rearrangement of V, D, and J gene segments of the TCR alpha and beta chains. signiosbio.comelifesciences.org Analysis of TCRs specific for gp100 280-288 has revealed the usage of diverse TRAV and TRBV gene segments. nih.gov For example, two distinct TCRs, PMEL17 and gp100 TCR, utilize different V-beta gene segments (TRBV7-3 and TRBV19, respectively) and have different CDR3 loop sequences. nih.gov This diversity in the responding T-cell population is crucial for a robust and sustained anti-tumor immune response. plos.org
TCR Gene Usage for gp100 280-288 Specific TCRs
| TCR Name | TRAV Gene | TRBV Gene | CDR3α Sequence | CDR3β Sequence |
|---|---|---|---|---|
| PMEL17 | TRAV21 | TRBV7-3 | CAVRDTGGSQGNLIF | CASSLGTGGEQYF |
| gp100 TCR | TRAV17 | TRBV19 | Not specified | Not specified |
| MPD | Not specified | Not specified | CAMREGQGGYQKVTF | CASSFSLAGGAYEQYF |
| 296 | Not specified | Not specified | CAVRGGGSQGNLIF | CASSLGLAVNEQFF |
Data sourced from a study on the molecular basis of gp100 recognition. jove.com
The strength of the TCR-peptide-MHC interaction, or avidity, is a critical determinant of T-cell activation. This is often quantified by the equilibrium dissociation constant (KD), where a lower KD value indicates a higher affinity. Anti-cancer TCRs generally exhibit lower affinities for their cognate peptide-MHC complexes compared to TCRs specific for pathogens. nih.govcardiff.ac.uk
Surface plasmon resonance (SPR) has been used to measure the binding kinetics of gp100-specific TCRs. nih.gov For the PMEL17 TCR, the affinity for the native gp100 280-288 (YLE) and the modified this compound (YLE-9V) peptides presented by HLA-A*02:01 are quite similar, with KD values of 7.6 µM and 6.3 µM, respectively. nih.govjove.com The gp100 TCR shows a weaker affinity, with KD values of 26.5 µM for A2-YLE and 21.9 µM for A2-YLE-9V. nih.govjove.com These findings support the initial design principle of the 9V modification, which aimed to enhance MHC binding without substantially altering TCR recognition. nih.govgoogle.com
Thermodynamic analysis of the PMEL17 TCR interacting with the A2-YLE complex reveals the energetic contributions to binding. nih.govresearchgate.net The interaction is characterized by a binding free energy (ΔG) of -7.5 kcal/mol at 25°C. nih.gov
Affinity of PMEL17 and gp100 TCRs for gp100 Peptide Variants
| Peptide Variant | PMEL17 TCR Affinity (KD) | gp100 TCR Affinity (KD) |
|---|---|---|
| YLE (native) | 7.6 ± 2.0 µM | 26.5 ± 2.3 µM |
| YLE-9V (modified) | 6.3 ± 1.2 µM | 21.9 ± 2.4 µM |
Data obtained from SPR measurements. jove.com
While the 9V modification at the C-terminal anchor position is well-tolerated by gp100-specific TCRs, other modifications within the peptide sequence can have dramatic effects on TCR binding and subsequent T-cell activation. nih.govcardiff.ac.uk Alanine (B10760859) scanning mutagenesis, where individual amino acids are systematically replaced by alanine, has been employed to map the critical residues for TCR recognition. nih.gov
These studies have shown that substitutions at certain positions, particularly at position 3 (Glutamic acid) and position 5 (Proline), can completely abrogate TCR binding and T-cell recognition. nih.govjove.com For instance, changing the glutamic acid at position 3 to an alanine (YLE-3A) resulted in no detectable binding for both the PMEL17 and gp100 TCRs. nih.govjove.com This is significant because this residue was not initially predicted to be a primary contact point for the TCR. researchgate.net This highlights that modifications even outside the direct TCR binding motif can have profound, unpredictable "knock-on" effects on the peptide's conformation and its interaction with the TCR. cardiff.ac.uk
Functionally, these binding alterations translate directly to T-cell activity. T-cells engineered to express a gp100-specific TCR showed strong activation (measured by MIP-1β production and target cell lysis) when stimulated with the native YLE and the YLE-9V peptides. nih.gov However, stimulation with the YLE-3A or YLE-5A peptides failed to induce any significant T-cell response, confirming these residues as critical for T-cell recognition. nih.gov
Specificity and Avidity of this compound-Specific TCRs
Activation, Proliferation, and Differentiation of this compound-Specific T-Cells
Successful engagement of the TCR with the this compound/MHC complex initiates a cascade of intracellular signaling events leading to T-cell activation, proliferation, and differentiation into effector cytotoxic T lymphocytes (CTLs). ru.nlaacrjournals.orgnih.gov Immunization of melanoma patients with dendritic cells pulsed with the this compound peptide has been shown to elicit robust CD8+ T-cell immunity against the native gp100 epitope. aacrjournals.orgnih.gov
These induced T-cells are capable of recognizing and killing melanoma cells that express gp100. aacrjournals.orgnih.gov The activation of these T-cells is characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and the expression of activation markers like CD69. aacrjournals.orgelifesciences.org Studies have also shown that different gp100-reactive TCRs can drive distinct cytokine profiles, with some preferentially inducing IL-17A, which may contribute to the longevity and anti-tumor efficacy of the T-cell response. nih.gov The proliferation and expansion of these antigen-specific T-cells are crucial for mounting an effective and durable anti-tumor response. researchgate.netnih.gov
Cytotoxic T Lymphocyte (CTL) Priming and Expansion Mechanisms
The priming and expansion of cytotoxic T lymphocytes (CTLs) specific for this compound are critical for mounting an effective anti-tumor immune response. The native gp100 280-288 peptide (YLEPGPVTA) is a naturally processed epitope presented by HLA-A*0201 molecules on melanoma cells. nih.gov However, its immunogenicity can be weak. The this compound variant (YLEPGPVTV) was engineered to enhance its binding affinity to the HLA-A2 molecule, thereby creating a more stable peptide-MHC complex. nih.govnih.gov This enhanced stability is a key factor in its ability to effectively prime and expand CTLs.
Vaccination with dendritic cells (DCs) pulsed with the this compound peptide has been shown to elicit CD8+ T-cell immunity. jci.org These specialized antigen-presenting cells (APCs) are crucial for initiating the T-cell response. Upon encountering the peptide-loaded DCs, naive CD8+ T-cells with corresponding T-cell receptors (TCRs) are activated. This activation triggers a cascade of proliferation and differentiation, leading to the expansion of a clonal population of this compound-specific CTLs. patsnap.com
Studies have demonstrated that vaccination with this compound can induce sustained T-cell immunity. jci.orgnih.gov For instance, in some melanoma patients, T-cell responses to the this compound peptide were enhanced following vaccination. nih.gov The process of in vitro stimulation with the peptide has also been successfully used to expand epitope-specific CTLs from peripheral blood mononuclear cells (PBMCs) of vaccinated patients. aai.org
The mechanisms underlying this expansion involve the presentation of the this compound peptide by APCs, leading to the activation of specific T-cells. patsnap.com This can be part of a broader immune-stimulating strategy, sometimes in combination with other melanoma-associated peptides like gp100 209-2M. nih.govnih.govaai.org The ultimate goal is to generate a robust pool of effector CTLs capable of recognizing and eliminating melanoma cells expressing the native gp100 antigen.
Signaling Pathways in this compound-Stimulated T-Cells
Upon recognition of the this compound-HLA-A2 complex by the T-cell receptor (TCR), a complex network of intracellular signaling pathways is initiated, leading to T-cell activation. While the specific signaling cascades activated by the modified 280-9V peptide are not extensively detailed in the provided context, we can infer the general principles of TCR signaling.
The binding of the TCR to the peptide-MHC complex, along with co-stimulation from other molecules on the APC, triggers a phosphorylation cascade involving various kinases and adapter proteins. This ultimately leads to the activation of transcription factors that regulate the expression of genes essential for T-cell proliferation, differentiation, and effector functions. cardiff.ac.uk
Structural studies of TCRs in complex with the gp100 epitope have provided insights into the molecular basis of this recognition. cardiff.ac.ukresearchgate.net Even single amino acid substitutions in the peptide can have significant and sometimes unpredictable effects on TCR binding and subsequent T-cell recognition, highlighting the specificity of these interactions. cardiff.ac.uk The affinity of the TCR for the peptide-MHC complex is a critical determinant of the strength of the downstream signal. researchgate.netelifesciences.org
Functional Phenotypes of Responding T-Cell Subsets (e.g., IFN-γ production)
T-cells responding to this compound exhibit distinct functional phenotypes, with the production of interferon-gamma (IFN-γ) being a hallmark of a potent anti-tumor response. IFN-γ is a crucial cytokine that can directly inhibit tumor growth and recruit other immune cells to the tumor microenvironment.
Studies have consistently shown that stimulation with the this compound peptide induces IFN-γ production by specific CD8+ T-cells. jci.orgnih.govnih.gov In vitro assays, such as ELISPOT and intracellular cytokine staining, are commonly used to quantify the frequency of IFN-γ-producing T-cells following peptide stimulation. nih.govnih.gov
The functional avidity of T-cells, which is their sensitivity to antigen, is another important characteristic. High-avidity T-cells can recognize and respond to low concentrations of the target peptide. Vaccination with this compound has been shown to induce high-avidity T-cells that can effectively recognize and lyse melanoma cells presenting the native gp100 antigen. jci.org
The functional capabilities of these T-cells extend to direct cytotoxicity. Neoantigen-specific T-cells, often studied alongside gp100-specific responses, have demonstrated significant cytotoxic activity against peptide-pulsed target cells. nih.gov This ability to kill target cells is a primary mechanism by which CTLs eliminate tumors.
Role of Co-Stimulatory and Co-Inhibitory Molecules in this compound T-Cell Responses
The activation and function of T-cells responding to this compound are tightly regulated by a balance of signals from co-stimulatory and co-inhibitory molecules. cardiff.ac.ukthermofisher.com These molecules, present on the surface of T-cells and APCs, provide the crucial "second signal" that, in conjunction with TCR engagement, determines the outcome of the T-cell response.
Co-stimulatory molecules , such as CD28, ICOS, OX40, and 4-1BB, promote T-cell activation, proliferation, and survival. thermofisher.com When the TCR on a T-cell engages with the this compound-MHC complex on an APC, the simultaneous engagement of co-stimulatory receptors with their ligands on the APC amplifies the activating signal.
Conversely, co-inhibitory molecules , also known as immune checkpoints, dampen or terminate the T-cell response. thermofisher.com Key co-inhibitory receptors include CTLA-4 (Cytotoxic T-Lymphocyte-Associated protein 4) and PD-1 (Programmed cell death protein 1). thermofisher.comnih.gov These molecules are crucial for maintaining self-tolerance and preventing excessive immune responses that could lead to tissue damage. However, in the context of cancer, tumors can exploit these pathways to evade immune destruction. cardiff.ac.uk
The expression and engagement of these molecules can influence the effectiveness of this compound-based immunotherapies. For instance, the tumor microenvironment can be immunosuppressive, with increased expression of co-inhibitory ligands that can shut down anti-tumor T-cell responses. cardiff.ac.uk Strategies to block these co-inhibitory pathways, such as with checkpoint inhibitor antibodies (e.g., anti-PD-1 or anti-CTLA-4), can work in concert with gp100-targeted therapies to enhance the anti-tumor immune response. patsnap.com
The table below summarizes key co-stimulatory and co-inhibitory molecules and their general functions in T-cell responses.
| Molecule Family | Molecule | Function | Receptor/Ligand |
| Ig Superfamily (Co-stimulatory) | CD28 | Promotes T-cell activation and survival | B7-1 (CD80), B7-2 (CD86) |
| ICOS (Inducible T-cell Co-stimulator) | Sustains T-cell responses | ICOS-L | |
| Ig Superfamily (Co-inhibitory) | CTLA-4 (CD152) | Inhibits T-cell activation | B7-1 (CD80), B7-2 (CD86) |
| PD-1 (CD279) | Inhibits T-cell activity in peripheral tissues | PD-L1, PD-L2 | |
| BTLA (B and T Lymphocyte Attenuator) | Inhibits T-cell activation | HVEM | |
| TNF Receptor Superfamily (Co-stimulatory) | 4-1BB (CD137) | Promotes T-cell proliferation and survival | 4-1BBL |
| OX40 (CD134) | Promotes T-cell expansion and survival | OX40L | |
| CD40 | Activates APCs to enhance T-cell priming | CD40L |
Understanding the interplay of these co-stimulatory and co-inhibitory signals is essential for optimizing immunotherapies targeting the this compound epitope, with the goal of tipping the balance in favor of a robust and sustained anti-tumor T-cell response.
Experimental Systems and Methodologies for Gp100 280 9v Research
In Vitro Models and Cell Culture Systems
In vitro research on gp100 280-9V primarily involves the use of human-derived cells to model the complex interactions of the immune system. These models are critical for dissecting the mechanisms of antigen presentation, T-cell activation, and target cell killing.
The presentation of the this compound peptide to T-cells is a crucial first step in initiating an immune response. To study this process, researchers utilize various antigen-presenting cell (APC) systems.
Dendritic cells (DCs) are potent APCs and are central to in vitro studies of this compound.
Peptide Pulsing: A common method to load DCs with the this compound peptide is through a process called "pulsing." This involves incubating monocyte-derived DCs with a solution containing the peptide. For instance, in some studies, DCs are resuspended in a specific medium and incubated with the G280-9V peptide at a concentration of 100 μg/mL for 2 hours at 37°C. aacrjournals.org Another protocol involves pulsing DCs with 50 μg/ml of the peptide for 90 minutes at 37°C. nih.gov The pulsing allows the DCs to take up the peptide and present it on their surface via HLA-A*0201 molecules.
Maturation and Activation: Following peptide pulsing, DCs are often matured to enhance their antigen-presenting capabilities. This can be achieved by treating the cells with a cytokine cocktail, which may include substances like IL-1β, IL-6, TNFα, and PGE2. nih.gov In some experimental setups, DCs are activated with CD40L and IFN-γ to promote the production of IL-12p70, a cytokine crucial for eliciting a robust T-cell response. jci.org
Transduction: An alternative to peptide pulsing is the transduction of DCs with genetic material encoding the antigen. One innovative approach utilizes the HIV trans-activating (TAT) protein to deliver a minigene fusion protein containing the this compound epitope into DCs. aai.org This method has shown high transduction efficiency, with over 95% of DCs taking up the TAT-green fluorescence fusion protein within 20 minutes. aai.org DCs transduced with a TAT-minigene encoding the G9280-9V epitope were effectively recognized by G9280-9V-specific T-cells. aai.org
The following table summarizes different dendritic cell pulsing and maturation protocols used in this compound research:
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| DC Source | Monocyte-derived | Monocyte-derived | Monocyte-derived |
| Peptide | G280-9V | gp100 280-288(288V) | This compound |
| Peptide Concentration | 100 µg/mL | Not Specified | 40 µg/ml |
| Pulsing Duration | 2 hours | Not Specified | Not Specified |
| Maturation Stimuli | None specified | Cytokine cocktail (IL-1β, IL-6, TNFα, PGE2) | CD40L/IFN-γ, poly I:C, R848 |
| Reference | aacrjournals.org | nih.gov | jci.org |
The T2 cell line is a valuable tool in this compound research due to its specific genetic characteristics. T2 cells are deficient in Transporter associated with Antigen Processing (TAP), which prevents the presentation of endogenous peptides on their surface. However, they express empty HLA-A*0201 molecules that can be readily loaded with exogenous peptides like this compound.
This feature makes T2 cells ideal for use as target cells in various assays to assess the specificity and lytic activity of this compound-reactive T-cells. In a typical assay, T2 cells are incubated with the peptide, allowing it to bind to the surface HLA molecules. These peptide-pulsed T2 cells are then used as targets for cytotoxic T-lymphocytes (CTLs). aai.orgnih.gov For instance, T2 cells pulsed with the this compound peptide are used to stimulate CD8+ T-cells and to serve as targets in cytotoxicity assays. aacrjournals.orgnih.gov The lysis of these target cells by CTLs confirms the antigen-specific recognition and killing ability of the T-cells.
T-Cell Line Generation and Expansion Protocols
To study the effects of this compound, it is necessary to generate and expand T-cell lines that are specific for this peptide.
Generation from Patient Samples: T-cell lines reactive to this compound can be generated from the peripheral blood mononuclear cells (PBMCs) of melanoma patients. nih.gov This is often achieved by repeatedly stimulating the lymphocytes with the peptide. nih.gov In some protocols, purified CD8+ T-cells are cultured with this compound-pulsed autologous DCs. aacrjournals.org The addition of cytokines like IL-2 is crucial for the expansion of these T-cell populations. frontiersin.orgresearchgate.net
Genetic Engineering: Another powerful method involves genetically engineering T-cells to express a T-cell receptor (TCR) that specifically recognizes the this compound peptide presented by HLA-A*0201. This can be done through mRNA transfection or viral transduction. For example, T-cells can be generated by electroporating PBMCs with in vitro transcribed mRNA encoding the alpha and beta chains of a gp100 280-288-specific TCR. frontiersin.orgfrontiersin.org These engineered T-cells can then be expanded for use in functional assays. nih.gov
Rapid Expansion Protocols (REP): To obtain large numbers of antigen-specific T-cells for research or therapeutic purposes, rapid expansion protocols are employed. A REP mix typically includes feeder cells, a high concentration of IL-2, and an anti-CD3 antibody to stimulate T-cell proliferation. frontiersin.org
The table below outlines key aspects of T-cell line generation and expansion protocols for this compound research:
| Method | Source of T-Cells | Stimulation | Expansion | Reference |
| Peptide Stimulation | Melanoma Patient PBMCs | gp100 280-288(288V) peptide | Repeated peptide stimulation | nih.gov |
| DC Co-culture | Purified CD8+ T-cells | G280-9V-pulsed autologous DCs | Culture for 12 days | aacrjournals.org |
| mRNA Transfection | Healthy Donor PBMCs | Electroporation with gp100-specific TCR mRNA | Not specified | frontiersin.orgfrontiersin.org |
| TCR Transduction | CD8+ T-cells | Not applicable | Stimulation with peptide-pulsed T2 cells | nih.gov |
Functional Assays for this compound-Specific T-Cells
Once this compound-specific T-cell lines are generated, their functionality is assessed using various in vitro assays.
Chromium-51 (⁵¹Cr) Release Assay: The ⁵¹Cr release assay is a classic and widely used method to measure the cytotoxic activity of T-cells. nih.govasco.org In this assay, target cells, such as peptide-pulsed T2 cells or melanoma cell lines, are labeled with radioactive ⁵¹Cr. aacrjournals.orgaai.orgnih.gov These labeled target cells are then co-incubated with the this compound-specific effector T-cells. If the T-cells recognize and kill the target cells, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is measured and used to calculate the percentage of specific lysis. aai.orgnih.govplos.org This provides a quantitative measure of the T-cells' killing ability.
The following table details the parameters of a standard ⁵¹Cr release assay:
| Parameter | Description |
| Target Cells | ⁵¹Cr-labeled, peptide-pulsed T2 cells or melanoma cells |
| Effector Cells | This compound-specific T-cells |
| Effector to Target Ratio | Varies, e.g., 5:1 |
| Incubation Time | Typically 4 hours |
| Readout | Radioactivity in the supernatant |
| Calculation | % Specific Lysis = 100 × ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) |
| Reference | nih.govplos.org |
Flow Cytometry-Based Assays: Flow cytometry offers a non-radioactive alternative for assessing cytotoxicity. These methods can provide more detailed information at the single-cell level. For instance, dyes that detect cell proliferation or cell death markers like 7-AAD and Annexin V can be used to distinguish between live and dead target cells after co-culture with effector T-cells. plos.org Another flow cytometry-based approach is the GranToxiLux assay, which measures the activity of granzyme B, a key enzyme released by CTLs to induce apoptosis in target cells. interchim.fr
Cytokine Production Assays (e.g., ELISPOT for IFN-γ, Intracellular Cytokine Staining)
Cytokine production assays are fundamental in assessing the functional capacity of T-cells activated by the this compound peptide. These assays measure the secretion of specific cytokines, such as interferon-gamma (IFN-γ), which are hallmarks of a cell-mediated immune response.
The Enzyme-Linked Immunospot (ELISPOT) assay is a widely used method to quantify the frequency of cytokine-producing cells at the single-cell level. nih.govresearchgate.net In studies involving this compound, the IFN-γ ELISPOT assay has been instrumental in measuring the immunologic reactivity of peripheral blood lymphocytes from melanoma patients before and after vaccination. nih.govnih.goviozk.de For instance, in one study, CD8+ immunity to the native gp100 280 peptide was observed in 67% of patients as measured by ELISPOT after immunization with dendritic cells pulsed with the this compound peptide. nih.goviozk.deaacrjournals.org To enhance the detection of these responses, patient lymphocytes are often restimulated in vitro with the peptide for a period before the ELISPOT assay is performed, which significantly amplifies the immune activity. nih.gov
Intracellular Cytokine Staining (ICS) is another powerful technique that allows for the multiparametric analysis of cytokine production within individual cells by flow cytometry. researchgate.net This method involves stimulating T-cells with the this compound peptide in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. frontiersin.org Subsequent staining with fluorescently labeled antibodies against specific cytokines and cell surface markers enables the identification and characterization of the responding T-cell populations. frontiersin.org For example, ICS can be used to determine the percentage of CD8+ T-cells that produce IFN-γ upon stimulation with the this compound peptide. researchgate.netnih.gov
| Assay Type | Purpose | Key Findings Related to this compound | References |
|---|---|---|---|
| IFN-γ ELISPOT | Quantifies the frequency of IFN-γ secreting T-cells. | Demonstrated increased specific immune activity in vaccinated melanoma patients. nih.gov Detected CD8+ immunity in a significant percentage of patients. nih.goviozk.deaacrjournals.org | nih.govnih.goviozk.deaacrjournals.org |
| Intracellular Cytokine Staining (ICS) | Detects cytokine production within single cells, allowing for phenotypic analysis. | Used to identify and phenotype this compound-specific, IFN-γ-producing CD8+ T-cells. researchgate.netnih.gov | researchgate.netfrontiersin.orgnih.gov |
Proliferation Assays (e.g., CFSE dilution)
Proliferation assays are essential for determining the ability of this compound-specific T-cells to expand upon antigen recognition, a critical component of a durable immune response.
Carboxyfluorescein succinimidyl ester (CFSE) dilution assays are a standard method for tracking cell proliferation. sigmaaldrich.comcreative-bioarray.com CFSE is a fluorescent dye that covalently labels intracellular proteins. biolegend.com When cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division. sigmaaldrich.comcreative-bioarray.combiolegend.com This allows for the visualization and quantification of multiple generations of proliferating cells by flow cytometry. sigmaaldrich.com In the context of this compound research, CFSE dilution assays have been employed to demonstrate that immunization with a hydrophilic recombinant gp100 protein, which contains the 280-9V epitope, can trigger antigen-specific T-cell proliferation in a mouse model. nih.gov
| Assay Type | Principle | Application in this compound Research | References |
|---|---|---|---|
| CFSE Dilution Assay | Fluorescent dye is distributed to daughter cells upon division, leading to a stepwise reduction in fluorescence intensity. | Used to measure the proliferative response of T-cells to gp100 antigen stimulation in preclinical models. nih.gov | nih.govsigmaaldrich.comcreative-bioarray.combiolegend.com |
Detection and Enumeration of this compound-Specific T-Cells
Accurately detecting and quantifying T-cells that specifically recognize the this compound peptide is crucial for evaluating the immunogenicity of vaccine candidates.
MHC-Peptide Multimer Staining (Tetramers, Dextramers, Pentamers)
MHC-peptide multimer staining is a highly specific technique used to directly visualize and enumerate antigen-specific T-cells. These reagents consist of multiple MHC molecules, each loaded with the this compound peptide, which are linked together and conjugated to a fluorescent marker. miltenyibiotec.com The multimeric nature of these complexes increases the avidity of their interaction with the T-cell receptor (TCR), allowing for stable binding and detection by flow cytometry. miltenyibiotec.com
Tetramers, which consist of four MHC-peptide complexes, have been widely used in this compound research. nih.goviozk.deaacrjournals.org In a study of melanoma patients vaccinated with this compound-pulsed dendritic cells, tetramer assays detected CD8+ immunity to the native gp100 280 peptide in 100% of patients. nih.goviozk.deaacrjournals.org Dextramers, which have a dextran (B179266) backbone and can carry a larger number of MHC-peptide complexes and fluorochromes, offer enhanced staining intensity and are also used for the detection of neoantigen-specific T-cells. researchgate.net Pentamers are another form of multimer used for similar purposes. The choice between these reagents can depend on the specific requirements of the experiment, such as the need for increased signal brightness for detecting low-frequency T-cell populations. miltenyibiotec.com
| Multimer Type | Description | Key Findings with this compound | References |
|---|---|---|---|
| Tetramers | Four MHC-peptide complexes linked to a fluorochrome. | Successfully detected gp100-specific CD8+ T-cells in 100% of vaccinated patients in a clinical trial. nih.goviozk.deaacrjournals.org | nih.goviozk.deaacrjournals.orgemory.edunih.gov |
| Dextramers | MHC-peptide complexes attached to a dextran backbone, allowing for more fluorochromes. | Used to identify neoantigen-specific T-cells in post-vaccine samples. researchgate.net | researchgate.net |
| Pentamers | Five MHC-peptide complexes in a pentameric structure. | Used for the detection of antigen-specific CD8+ T-cells. soton.ac.uk | soton.ac.uk |
Single-Cell Immunophenotyping and TCR Profiling
To gain a deeper understanding of the T-cell response to this compound, researchers employ single-cell immunophenotyping and TCR profiling. These advanced techniques provide detailed information about the characteristics and diversity of the responding T-cell populations.
Single-cell immunophenotyping, typically performed using multi-color flow cytometry, allows for the simultaneous analysis of multiple cell surface and intracellular markers on individual T-cells. emory.edu This can reveal the differentiation state (e.g., naive, memory, effector), activation status, and functional potential of this compound-specific T-cells.
TCR profiling involves sequencing the TCR genes of antigen-specific T-cells to assess the clonal diversity of the immune response. takarabio.com A diverse TCR repertoire is often associated with a more robust and adaptable immune response. In the context of this compound, vaccination has been shown to promote a diverse neoantigen-specific T-cell receptor repertoire in terms of both TCRVβ usage and clonal composition. researchgate.net This detailed analysis helps in understanding the breadth and quality of the T-cell response generated by vaccination. researchgate.net
In Vivo Preclinical Research Models (Non-Human)
Preclinical research models are indispensable for evaluating the immunogenicity and potential anti-tumor efficacy of this compound-based immunotherapies before they are tested in humans.
Murine Melanoma Models for Immunogenicity Studies
Murine (mouse) models are the most commonly used preclinical systems for cancer immunology research. To study human-specific epitopes like this compound, which is restricted by the human leukocyte antigen (HLA) A*02:01, transgenic mice have been developed that express this specific human MHC molecule. nih.gov These HLA-transgenic mice can mount a T-cell response to human peptides, providing a valuable in vivo system for immunogenicity studies.
In these models, immunization with various formulations of this compound, such as peptide-pulsed dendritic cells or DNA vaccines, has been shown to induce specific T-cell responses. nih.govnih.govnih.gov For example, studies have demonstrated that vaccination of these mice can lead to the generation of cytotoxic T-lymphocytes (CTLs) that can recognize and lyse tumor cells expressing the gp100 antigen in an HLA-restricted manner. researchgate.net These models are also used to compare the immunogenicity of the modified this compound peptide to its native counterpart and to optimize vaccine formulations and strategies. nih.govnih.gov
Adoptive T-Cell Transfer Experiments in Animal Models
Adoptive cell transfer (ACT) of T cells represents a cornerstone of cancer immunotherapy research, with animal models providing the essential preclinical platform for evaluating efficacy and mechanisms of action. For the melanoma-associated antigen gp100, and specifically its modified epitope this compound, mouse models have been instrumental. A key experimental system involves the use of T cells from pmel-1 T cell receptor (TCR)-transgenic mice. nih.govnih.gov The T cells from these mice recognize the gp100 peptide. nih.govnih.gov
In a common experimental design, murine melanoma cells, such as B16, are genetically engineered to express either the wild-type gp100 epitope or a mutated, higher-avidity version that functions as a neoantigen. nih.govnih.gov These tumor cells are then implanted in mice to establish tumors. The therapeutic intervention involves the adoptive transfer of pmel-1 T cells into these tumor-bearing mice. nih.govnih.gov This ACT is often combined with other treatments to enhance its effect, such as a preparative lymphodepleting regimen, vaccination with a recombinant vaccinia virus expressing gp100 (rVV-gp100), and administration of interleukin-2 (B1167480) (IL-2) to support T-cell expansion and survival. nih.govbabraham.ac.uk
Research using these models has demonstrated that T cells targeting a mutated gp100 epitope show augmented recognition of the tumor, as measured by increased interferon-gamma (IFN-γ) production. nih.govnih.gov This enhanced recognition translates into superior therapeutic efficacy, leading to the durable and complete regression of large, established tumors. nih.govnih.gov
Evaluation of Peptide Immunization Strategies in Preclinical Settings
The evaluation of peptide immunization strategies in preclinical and early clinical settings aims to determine the immunogenicity of specific epitopes and optimize vaccination approaches. For the this compound peptide, a primary strategy has involved the use of autologous dendritic cells (DCs). wustl.eduaacrjournals.org DCs are potent antigen-presenting cells, and the methodology typically involves pulsing monocyte-derived DCs with the G280-9V peptide ex vivo before reinfusing them into the subject. aacrjournals.org
To enhance the potency of DC vaccines, various maturation stimuli have been explored. One effective method is the activation of DCs with CD40 ligand (CD40L) and IFN-γ. wustl.edu This combination promotes the production of high levels of IL-12p70, a cytokine crucial for driving a potent T-helper 1 (Tc1) polarized CD8+ T-cell response. wustl.edu Studies have shown that the level of IL-12p70 produced by the DC vaccine correlates with improved time to tumor progression. wustl.edu
The immunologic response to these vaccination strategies is evaluated using a suite of assays on peripheral blood mononuclear cells (PBMCs). wustl.eduaacrjournals.org These methods include:
Tetramer Analysis : Peptide/HLA-A*0201 tetramers are used to directly visualize and quantify the frequency of gp100-specific CD8+ T cells. wustl.eduaacrjournals.org
ELISPOT Assay : The enzyme-linked immunosorbent spot assay measures the number of antigen-specific T cells that secrete IFN-γ upon re-stimulation with the peptide. aacrjournals.org
Chromium-51 Release Assay : This functional assay assesses the cytotoxic T lymphocyte (CTL) activity, measuring the ability of vaccine-induced T cells to lyse tumor cells that express the native gp100 antigen. wustl.eduaacrjournals.org
Findings from these evaluations demonstrate that immunization with G280-9V-pulsed DCs can elicit CD8+ T-cell immunity to the native gp100 epitope in a high percentage of subjects. aacrjournals.org The T cells induced by these vaccines have been shown to be polyfunctional and capable of killing gp100-positive human melanoma target cells. wustl.edu Furthermore, research has shown that using the modified 280-9V peptide for in vitro stimulation can enhance the sensitivity of detecting immune responses, even in patients immunized with the native peptide sequence. nih.gov This suggests that the modified peptide is a more potent stimulator of T cells, a property that has been leveraged in both vaccine design and immune monitoring. nih.govresearch-solution.com
Modulation of Gp100 280 9v Specific Immune Responses in Research
Strategies for Enhancing gp100 280-9V Immunogenicity
The relatively weak immunogenicity of self-antigens like gp100 has necessitated the development of innovative approaches to stimulate potent anti-tumor T-cell responses. Research has explored various methods, from advanced delivery systems to the molecular re-engineering of the peptide and the cells that present it.
While specific preclinical studies detailing a wide range of adjuvant formulations exclusively for this compound are not extensively documented in current literature, the principles of peptide vaccination enhancement are broadly applied. Adjuvants serve to stimulate the innate immune system, creating a pro-inflammatory environment that promotes a more robust adaptive immune response. For instance, in a clinical study involving dendritic cells pulsed with this compound, tetanus toxoid was included in the initial vaccine dose as an adjuvant to augment the immune response. aacrjournals.org
In broader peptide vaccine research, various delivery systems are utilized to protect the peptide from degradation and target it to antigen-presenting cells. These include liposomes, nanoparticles, and micelles. For example, research into other tumor antigen peptides has explored polymeric micelles that incorporate both the antigen peptide and an immune adjuvant like monophosphoryl lipid A (MPLA) to create potent nano-vaccines capable of activating strong anti-tumor immunity. nih.gov Such systems are designed to improve peptide stability and uptake by dendritic cells, thereby enhancing the subsequent T-cell response.
A primary strategy for boosting the immunogenicity of this compound involves the use of engineered antigen-presenting cells (APCs), with a significant focus on dendritic cells (DCs). DCs are the most potent APCs, capable of priming naive T cells.
Modified Dendritic Cells: Research has demonstrated that autologous dendritic cells pulsed ex vivo with the this compound peptide can elicit robust, peptide-specific CD8+ T-cell immunity. aacrjournals.orgnih.gov In these protocols, monocytes are extracted from a patient, differentiated into immature DCs, loaded with the synthetic this compound peptide, and matured into potent APCs before being reintroduced to the patient. aacrjournals.org Studies have successfully used this approach to generate high-avidity cytotoxic T lymphocytes (CTLs) that can recognize and lyse melanoma cells expressing the native gp100 antigen. aacrjournals.orgnih.gov Comparative studies have also been conducted to assess the efficacy of DCs loaded with the wild-type gp100 peptide versus the modified 280-9V version, although a significantly enhanced immune response from the modified peptide was not consistently observed in all studies. nih.gov Other research has shown that DCs pulsed with either the gp100 peptide or unfractionated melanoma cell lysates can induce CD8+ CTLs from peripheral blood lymphocytes in some melanoma patients. nih.gov
TAT-Fusion Proteins: The trans-acting activator of transcription (TAT) protein transduction domain from HIV is a cell-penetrating peptide that can facilitate the intracellular delivery of cargo, including proteins and peptides. nih.govnih.gov In principle, fusing the this compound peptide to the TAT domain could enhance its delivery into the cytoplasm of APCs. This would allow the peptide to enter the MHC class I processing pathway for presentation to CD8+ T cells. While the TAT-fusion protein system is a recognized strategy for delivering therapeutic proteins into cells for various applications, nih.govnih.gov specific research detailing the use of TAT-fusion proteins for the delivery of the this compound peptide itself is not prominent in the available literature.
The this compound peptide is itself an altered peptide ligand (APL). It is derived from the wild-type gp100 280-288 peptide, with a valine (V) substitution for alanine (B10760859) (A) at position 9, the C-terminal anchor residue. nih.gov This modification was designed to increase the stability of the peptide-HLA-A*0201 complex, a critical factor for T-cell activation. nih.gov
Further research into APLs of the gp100 280-288 sequence has provided a deeper understanding of the requirements for T-cell receptor (TCR) engagement and subsequent T-cell function. frontiersin.orgnih.gov Studies have systematically substituted amino acids at different positions within the peptide to dissect their impact on immunogenicity.
Key findings from this research include:
Critical Residues: Alanine scan mutagenesis has shown that certain residues, such as Glutamic acid (Glu) at position 3, are critically important for TCR binding. A substitution at this position can act as a "molecular switch," abrogating TCR binding and T-cell recognition. nih.gov
Dissecting T-Cell Function: Not all APLs that bind MHC molecules effectively lead to the same functional outcome. For example, a double amino acid mutation (APL S4S6) was found to elicit T-cell cytotoxicity and the production of some cytokines (IFNγ, TNFα), but not others (IL-2, IL-10), and it failed to activate the Nuclear Factor of Activated T-cells (NFAT) pathway. frontiersin.orgnih.gov
TCR and CD8α Dependency: The agonist potential of different peptide mutants relates to the extent of their binding by the TCR and the co-receptor CD8α. Partial agonists may exhibit decreased binding by the TCR and an enhanced dependency on CD8α for T-cell function. frontiersin.orgnih.gov
These studies facilitate a more rational design of APLs to fine-tune T-cell responses for therapeutic applications.
Table 1: Effects of Amino Acid Substitutions in gp100 280-288 Peptide on T-Cell Response
| Peptide Variant | Amino Acid Change | Key Research Finding | T-Cell Functions Elicited | Reference |
|---|---|---|---|---|
| This compound | Alanine to Valine at position 9 (A9V) | Designed to enhance binding affinity and stability with HLA-A*0201. | Elicits CD8+ immunity and high-avidity CTLs. | nih.govaacrjournals.org |
| APL A3 | Glutamic acid to Alanine at position 3 (E3A) | Acts as a null ligand; abrogates TCR binding and T-cell recognition. | No T-cell response elicited. | nih.govfrontiersin.org |
| APL S4S6 | Double mutation | Acts as a partial agonist; dissects cytotoxicity from certain cytokine production. | Cytotoxicity, IFNγ, TNFα, IL-4, IL-5. No IL-2, IL-10, or NFAT activation. | frontiersin.orgnih.gov |
Mechanisms of Immune Evasion Affecting this compound Recognition in Experimental Systems
Despite strategies to enhance immunogenicity, tumor cells can develop mechanisms to evade T-cell recognition. Research in experimental systems has identified several ways this can occur, which are relevant to peptides like this compound that rely on the classical antigen presentation pathway.
For a T cell to recognize and kill a tumor cell, the target cell must express the specific antigen. One mechanism of immune escape is the loss or downregulation of the gp100 protein. While not a direct modification of the 280-9V peptide, loss of the source protein renders the peptide absent from the cell surface. Furthermore, research has shown that the gp100 280-288 epitope itself is highly susceptible to degradation by enzymes expressed by fibroblasts in the tumor microenvironment. In one study, the peptide had a half-life of less than four minutes in the presence of cultured human fibroblasts, and this degradation completely abolished its recognition by specific CTLs. nih.gov This enzymatic destruction in the extracellular space represents a potent mechanism of immune evasion that could limit the effectiveness of peptide-based vaccines. nih.gov
The presentation of the this compound peptide is entirely dependent on the expression of MHC class I molecules, specifically HLA-A*0201. Therefore, modulation of this presentation machinery is a common immune escape route for tumors. Studies on melanoma have confirmed that the downregulation of MHC class I is a hallmark of resistance to immunotherapies like PD-1 inhibitors. nih.govnih.govresearchgate.net
This downregulation can occur at the transcriptional level and is often associated with a de-differentiated, treatment-resistant melanoma phenotype (characterized as MITFlow/AXLhigh). nih.govresearchgate.net Research has implicated the transforming growth factor-beta (TGFß) signaling pathway as a driver of this phenotype and a contributor to MHC class I downregulation in melanoma. nih.govnih.gov By reducing or eliminating the surface expression of HLA molecules, tumor cells become invisible to CTLs, even if the gp100 antigen is being processed internally and potent this compound-specific T cells are present.
Impaired Antigen Processing and Presentation Pathways
The efficacy of T-cell-based immunotherapies targeting the this compound epitope can be significantly hindered by mechanisms that impair the processing and presentation of the parent gp100 antigen. Research has identified several pathways that can lead to reduced or completely abolished presentation of this specific peptide, thereby allowing tumor cells to evade immune recognition. These impairments can occur both extracellularly, through enzymatic degradation, and intracellularly, due to suboptimal protein trafficking and compartmentalization.
One of the most direct mechanisms of impairment is the enzymatic degradation of the gp100 280-288 epitope in the tumor microenvironment. nih.gov Studies have shown that fibroblasts, a common component of the tumor stroma, express high levels of cell-surface proteases that can rapidly break down the peptide. nih.gov Specifically, research investigating the degradation of the native gp100(280-288) epitope (YLEPGPVTA) in the presence of human fibroblasts found that the peptide was hydrolyzed to free amino acids with a half-life of less than four minutes. nih.gov This rapid degradation was primarily attributed to the activity of aminopeptidases and carboxypeptidases expressed by the fibroblasts. nih.gov Consequently, the recognition of the epitope by specific cytotoxic T lymphocyte (CTL) clones was severely hampered and was entirely abolished after 90 minutes of exposure to the fibroblasts. nih.gov This finding highlights a significant barrier for peptide-based vaccines, as the administered epitope may be destroyed before it can be effectively presented by antigen-presenting cells (APCs).
Table 1: Impact of Fibroblast-Associated Enzymes on gp100(280-288) Epitope Integrity and Immunorecognition
| Experimental Condition | Key Enzyme Classes | Half-life of gp100(280-288) | Impact on CTL Recognition | Reference |
|---|---|---|---|---|
| Co-culture with Human Fibroblasts | Aminopeptidases, Carboxypeptidases | < 4 minutes | Totally suppressed after 90 minutes | nih.gov |
| Acellular Supernatants from Fibroblasts | Soluble Proteases | Slower than whole cells | Severely hampered | nih.gov |
Intracellularly, the processing of the full gp100 protein for presentation on MHC molecules is a complex process that can be rendered inefficient by the protein's localization within the cell. The gp100 protein is a melanosomal differentiation protein, and its trafficking to melanosomes can interfere with its entry into the conventional antigen presentation pathway. nih.gov In pigmented melanoma cells that contain mature melanosomes, gp100 tends to accumulate in these organelles, which are considered inefficient compartments for antigen processing, as they are largely devoid of MHC class II molecules. nih.gov This sequestration of gp100 away from the late endosomes/lysosomes where peptide loading onto MHC molecules typically occurs leads to a dramatic reduction in the presentation of gp100-derived epitopes. nih.gov In contrast, in melanoma cells with downregulated melanosomal pathways (depigmented), gp100 is more likely to be sorted to conventional late endosomes that are rich in MHC class II molecules, resulting in more efficient presentation. nih.gov This suggests that the differentiation state of the melanoma cell plays a crucial role in its ability to present gp100 epitopes to the immune system.
Role of Immunosuppressive Cell Subsets in the Experimental Microenvironment
The tumor microenvironment (TME) is frequently characterized by a dense infiltration of immunosuppressive cells that can actively thwart anti-tumor immune responses, including those directed against this compound. Even if the antigen is successfully processed and presented, these cell subsets can prevent the activation and effector function of specific T cells. nih.gov Two of the most prominent and well-studied immunosuppressive cell types are myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).
MDSCs are a heterogeneous population of immature myeloid cells that accumulate in tumor-bearing hosts and are potent suppressors of T-cell function. nih.gov They employ a variety of mechanisms to inhibit anti-tumor immunity. These include the depletion of amino acids essential for T-cell proliferation, such as arginine, through the production of enzymes like Arginase-1 (ARG1). youtube.com MDSCs also generate reactive oxygen species (ROS) and nitric oxide (NO), which can cause T-cell apoptosis and inhibit T-cell receptor (TCR) signaling. nih.gov Furthermore, they can promote the expansion and recruitment of other immunosuppressive cells, notably Tregs. nih.govnih.govnih.gov
Tregs, typically characterized by the expression of the transcription factor FoxP3, are crucial for maintaining self-tolerance but are often co-opted by tumors to suppress anti-tumor immunity. nih.gov They can inhibit the function of CD8+ and CD4+ effector T cells through multiple contact-dependent and -independent mechanisms. These include the secretion of inhibitory cytokines like TGF-β and IL-10, metabolic disruption of effector T cells, and the expression of inhibitory surface molecules such as CTLA-4. nih.govnih.gov There is evidence of a reciprocal relationship between Tregs and MDSCs, where MDSCs can induce the de novo generation of Tregs, and Tregs, in turn, can support the survival and expansion of MDSCs, creating a potent immunosuppressive feedback loop within the TME. nih.gov The combined action of these cell types creates a formidable barrier that can render therapies targeting this compound ineffective by silencing the very T cells that the therapy aims to activate.
Table 2: Key Immunosuppressive Mechanisms of MDSCs and Tregs in the Tumor Microenvironment
| Immunosuppressive Cell Subset | Primary Mechanisms of Action | Key Molecules/Pathways | Impact on Anti-Tumor T Cells |
|---|
| Myeloid-Derived Suppressor Cells (MDSCs) | - Depletion of essential amino acids
Advanced Research Directions and Future Perspectives for Gp100 280 9v Studies
Integration with Multi-Omics Approaches in Immunological Research
The advent of multi-omics technologies is revolutionizing our ability to dissect the complexities of the immune response to cancer antigens like gp100 280-9V. By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of the cellular and molecular events that govern T-cell recognition and function.
Recent studies have begun to leverage single-cell multi-omics to understand the heterogeneity of T-cell responses. For instance, combined single-cell RNA sequencing (scRNA-seq) and T-cell receptor (TCR) sequencing can be used to simultaneously profile the gene expression and antigen specificity of individual T cells responding to this compound. This approach can reveal distinct T-cell subsets with unique functional states, such as effector, memory, and exhausted phenotypes, and link them to specific TCR clonotypes. researchgate.net
Furthermore, the integration of multi-omics data from the tumor microenvironment provides a comprehensive picture of the factors influencing the efficacy of this compound-targeted immunotherapies. nih.govmdpi.com This includes analyzing the genomic landscape of tumor cells, the transcriptomic profiles of various immune and stromal cells, and the proteomic and metabolic milieu of the tumor. mdpi.com Computational tools like IOBR (Immuno-Oncology Biological Research) are being developed to facilitate the integrated analysis of these complex datasets, helping to identify biomarkers and understand mechanisms of response and resistance to immunotherapy. frontiersin.org This multi-layered understanding is crucial for designing more effective and personalized cancer treatments. nih.govoup.com
Development of Novel Biosensors and Imaging Probes for this compound Interactions
Visualizing and quantifying the interactions between this compound and T cells in real-time and in vivo is a significant frontier in immunological research. The development of novel biosensors and imaging probes is central to this endeavor, offering unprecedented insights into the dynamics of T-cell activation and function.
Nanotechnology is providing a new toolkit for creating highly sensitive and specific biosensors. numberanalytics.comacs.org Nanoparticle-based biosensors, for example, can be engineered to detect specific biomarkers of an immune response or even to track immune cells in vivo. mdpi.com For instance, quantum dots can be used as fluorescent nanoprobes to label and monitor dendritic cells presenting the this compound peptide, allowing for real-time tracking of these antigen-presenting cells. mdpi.com Magnetic nanoparticles also hold promise for the development of biosensors for detecting T-cell responses. diva-portal.org
In the realm of in vivo imaging, Positron Emission Tomography (PET) is emerging as a powerful tool. snmjournals.orgfrontiersin.orgnih.govaacrjournals.org By using radiolabeled probes that target specific molecules on T cells, researchers can non-invasively monitor the distribution and activation status of T cells throughout the body. mdpi.comnih.gov For example, PET probes targeting CD8 can quantify the infiltration of cytotoxic T cells into tumors, while probes targeting activation markers like OX40 or IL-2 receptors can provide information on their functional state. mdpi.comnih.gov A recently developed PET imaging probe, a 64Cu-labeled "synapse for T-cell activation" (synTac), has shown the ability to distinguish between antigen-specific and bystander T cells, a technology that could be adapted to specifically visualize T cells recognizing this compound. snmjournals.org
Fluorescence Resonance Energy Transfer (FRET)-based biosensors are another exciting development. These genetically encoded sensors can be used to monitor molecular events within living cells with high spatiotemporal resolution. frontiersin.orgmdpi.com FRET biosensors have been designed to visualize the conformational changes in the TCR upon activation and the activity of downstream signaling molecules like Lck and ZAP-70. frontiersin.orgresearchgate.netnih.govsnu.ac.kr Applying these tools to T cells specific for this compound could provide a detailed, real-time picture of the signaling cascades initiated by peptide recognition.
Mechanistic Insights from Advanced Structural Biology Techniques Beyond Conventional TCR-pMHC Studies
Understanding the molecular intricacies of how a T-cell receptor (TCR) recognizes the this compound peptide presented by an MHC molecule is fundamental to improving immunotherapies. Advanced structural biology techniques are providing unprecedented, high-resolution views of this critical interaction.
X-ray crystallography has been instrumental in determining the three-dimensional structures of TCRs in complex with gp100 peptides, including the 280-9V variant, bound to the HLA-A*0201 molecule. These studies have revealed the precise atomic contacts and the conformational changes that occur upon binding. biorxiv.org For example, structural analyses have shown how substitutions in the peptide can have significant and sometimes unpredictable effects on TCR recognition. acs.org
More recently, cryogenic electron microscopy (cryo-EM) has emerged as a powerful technique for studying large and flexible molecular complexes. biorxiv.orgnih.govmdpi.com Cryo-EM allows for the structural determination of the entire TCR-CD3 complex bound to a peptide-MHC, providing a more complete picture of the receptor machinery involved in antigen recognition and signaling initiation. nih.govelifesciences.orgnih.gov These studies have revealed the intricate arrangement of the various subunits and how they interact, offering insights into how the binding event is transmitted across the cell membrane. nih.govelifesciences.orgnih.gov
Molecular dynamics (MD) simulations complement these structural techniques by providing a dynamic view of the TCR-pMHC interaction. researchgate.netbiorxiv.orgfrontiersin.orgnih.govresearchgate.net By simulating the movements of atoms over time, MD can reveal the flexibility of the peptide and the TCR, and how these dynamics influence the binding affinity and specificity of the interaction. nih.gov These simulations can help to explain how even subtle changes in the peptide sequence can alter the T-cell response and can be used to model the effects of force on the TCR-pMHC bond, a concept known as mechanosensing. researchgate.net
Bioinformatic and Computational Modeling of this compound Antigen Processing and T-Cell Recognition
Bioinformatics and computational modeling have become indispensable tools in the study of T-cell immunology, from predicting which peptides will be presented by MHC molecules to modeling the intricacies of TCR recognition.
A key area of research is the prediction of T-cell epitopes. Various computational tools are available to predict how a protein like gp100 is processed by the proteasome, transported into the endoplasmic reticulum, and which of the resulting peptides will bind to specific MHC alleles. nih.gov These prediction algorithms are constantly being refined to improve their accuracy. nih.gov
Another major focus is the prediction of TCR specificity and cross-reactivity. nih.govbiorxiv.orgbiorxiv.orgfrontiersin.orgnih.gov Given the vast diversity of the TCR repertoire, computational methods are essential for predicting which TCRs will recognize a given peptide-MHC complex, such as this compound/HLA-A2. nih.gov Newer models, such as the Bayesian model BATMAN, are being developed to more accurately predict TCR activation in response to peptide mutations. biorxiv.orgbiorxiv.org These tools are critical for understanding the potential for off-target effects of T-cell-based therapies.
Computational modeling is also being used to design personalized cancer vaccines. nih.goviiarjournals.orgcancerbiomed.org By sequencing a patient's tumor, it is possible to identify tumor-specific mutations (neoantigens). nih.govcancerbiomed.org Bioinformatics pipelines can then be used to predict which of these neoantigens are likely to be presented by the patient's MHC molecules and elicit a T-cell response. nih.goviiarjournals.org In some personalized vaccine trials, gp100 peptides have been included alongside neoantigens to broaden the immune response. nih.goviiarjournals.org
Q & A
Q. What is the molecular and immunological role of gp100 280-9V in melanoma immunotherapy?
this compound is a modified peptide derived from the gp100 melanoma-associated antigen, engineered to enhance MHC class I binding and T-cell recognition. Its immunogenicity is evaluated in preclinical models by measuring CD8+ T-cell activation via ELISpot or flow cytometry. The peptide is often administered with adjuvants like incomplete Freund’s adjuvant (IFA) to amplify immune responses, as seen in early-phase clinical trials .
Q. What experimental models are commonly used to assess this compound efficacy?
Preclinical studies typically employ murine melanoma models (e.g., B16-F10 tumors) to evaluate tumor regression and survival post-vaccination. In vitro assays, such as T-cell proliferation and cytokine release (IFN-γ, TNF-α), are used to quantify antigen-specific responses. Clinical trials often combine this compound with immune checkpoint inhibitors (e.g., anti-CTLA-4) to assess synergistic effects, as demonstrated in phase III trials .
Advanced Research Questions
Q. How can researchers optimize adjuvant selection for this compound in preclinical studies?
Adjuvant optimization involves comparative studies of immune potentiators (e.g., IFA, poly-IC, or toll-like receptor agonists) to enhance peptide stability and dendritic cell activation. Key parameters include antibody titers, T-cell avidity, and tumor infiltration of cytotoxic lymphocytes. For example, IFA-based formulations in early trials showed improved CD8+ T-cell responses compared to unadjuvanted peptides .
Q. How should contradictory efficacy data from clinical trials involving this compound be analyzed?
Contradictions may arise from patient stratification (e.g., HLA-A*0201 status), prior therapies, or adjuvant variability. For instance, a phase III trial reported a median overall survival (OS) of 10.1 months for ipilimumab + this compound vs. 6.4 months for gp100 alone (HR 0.66, p=0.003), but subgroup analyses revealed heterogeneous responses. Researchers must employ multivariate regression to account for confounders and validate findings via independent cohorts .
Q. What methodologies ensure reproducibility of this compound experiments across laboratories?
Reproducibility requires standardized protocols for peptide synthesis (e.g., HPLC purity >95%), adjuvant batch consistency, and immune monitoring assays. Detailed documentation of dosing schedules (e.g., 1 mg/kg biweekly) and endpoint criteria (e.g., tumor volume measurements) is critical. Cross-lab validation using shared reference samples (e.g., T-cell clones) can mitigate variability .
Q. What are key considerations when integrating this compound with checkpoint inhibitors in combinatorial therapies?
Studies should evaluate timing (neoadjuvant vs. concurrent administration), dose escalation to manage toxicity (e.g., immune-related adverse events), and biomarkers (e.g., PD-1/PD-L1 expression). Preclinical data suggest that CTLA-4 blockade enhances gp100-specific T-cell expansion, but clinical synergy depends on patient immune profiles and tumor mutational burden .
Methodological Guidance
- Data Collection : Use ELISpot for T-cell reactivity and multiplex cytokine assays to profile immune responses. For clinical data, ensure CONSORT-compliant reporting of inclusion/exclusion criteria and adverse events .
- Statistical Analysis : Apply Kaplan-Meier survival curves with log-rank tests for OS comparisons. Use Cox proportional hazards models to adjust for covariates like age and tumor stage .
- Literature Review : Prioritize primary sources (e.g., NEJM, Journal of Immunotherapy) over reviews. Cross-reference patents (e.g., peptide modification techniques) and clinical trial registries (ClinicalTrials.gov ) for protocol transparency .【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

